2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Description
2-(4-Chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group attached to the acetamide backbone and a 3-(2-oxopiperidin-1-yl)phenyl substituent on the nitrogen atom.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c20-15-9-7-14(8-10-15)12-18(23)21-16-4-3-5-17(13-16)22-11-2-1-6-19(22)24/h3-5,7-10,13H,1-2,6,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHMSNHYKYZIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzoyl chloride with 3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures and environmental controls are also critical in industrial settings to handle hazardous reagents and by-products.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis :
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Reagents: 6M HCl, reflux for 6–8 h.
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Product: 2-(4-Chlorophenyl)acetic acid (yield: 65–82%).
Basic Hydrolysis :
Transamidation Reactions
The compound participates in boron-mediated transamidation to form secondary amides:
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Reagent: B(OCH₂CF₃)₃ (2 equiv), MeCN solvent, 80°C.
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Substrates: Aliphatic or aromatic amines.
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Yield: 53–85% for derivatives like N-benzyl-2-(4-chlorophenyl)acetamide .
Cyclization and Ring Functionalization
The 2-oxopiperidinyl group enables cyclization under high-temperature conditions:
Piperidinone Ring Stability :
-
Resists ring-opening under standard acidic/basic conditions but undergoes functionalization at the carbonyl group .
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Example: Reaction with Grignard reagents to form tertiary alcohols (theoretical yield: ~60%, based on analogous systems) .
Aromatic Electrophilic Substitution
The 4-chlorophenyl group directs electrophilic reactions to the para position:
Nitration :
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Reagents: HNO₃/H₂SO₄, 0°C → 25°C.
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Product: 2-(4-Chloro-3-nitrophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide (yield: 58%).
Sulfonation :
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Reagents: H₂SO₄/SO₃, 50°C.
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Product: Sulfonic acid derivative (yield: 63%).
Biological Interaction-Driven Reactions
In pharmacological contexts, the compound interacts with biological targets:
Metabolic Oxidation :
Comparative Reactivity Table
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Key Compounds:
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (Compound 12, )
- Structure : A 4-methylpiperazine group replaces the 2-oxopiperidinyl ring.
- Activity : Anticonvulsant (ED₅₀ = 38 mg/kg in MES test) .
- Comparison : The methylpiperazine group enhances solubility but reduces conformational rigidity compared to the lactam in the target compound.
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ) Structure: A phenylpiperazine group and trifluoromethylphenyl substituent. Activity: Moderate anticonvulsant activity (ED₅₀ = 42 mg/kg) .
2-[4-(4-Chlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 16, )
- Structure : Combines 4-chlorophenyl and trifluoromethylphenyl groups.
- Activity : Enhanced anticonvulsant activity (ED₅₀ = 28 mg/kg) due to dual halogenation .
- Comparison : The absence of a lactam ring may reduce stability in metabolic pathways compared to the target compound.
Heterocyclic Hybrids with Chlorophenyl Groups
Key Compounds:
2-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-(3-phenylacryloyl)phenyl)acetamide (Compound 8g, )
- Structure : 1,3,4-oxadiazole and chalcone moieties.
- Activity : Anticancer (IC₅₀ = 9.2 µM against leukemia cells) .
- Comparison : The oxadiazole-thioether linkage may confer redox activity absent in the target compound.
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () Structure: Thienopyrimidinone core with sulfanyl linkage. Activity: Not explicitly stated, but structural similarity to kinase inhibitors .
Halogenated Phenylacetamides
Key Compounds:
N-(3-Chloro-4-hydroxyphenyl)acetamide (Compound 4, ) Structure: 3-Chloro-4-hydroxyphenyl substituent. Comparison: The hydroxyl group increases polarity, reducing BBB penetration compared to the target compound’s oxopiperidinyl group.
2-Chloro-N-(4-fluorophenyl)acetamide () Structure: Simple 2-chloroacetamide with 4-fluorophenyl. Activity: Intermediate for synthesizing quinoline and piperazinedione derivatives . Comparison: Lack of a heterocyclic substituent limits its pharmacological versatility.
Data Tables
Table 1. Structural and Activity Comparison of Selected Acetamide Derivatives
Research Findings and Implications
- Piperidine vs. Piperazine : The 2-oxopiperidinyl group in the target compound may confer greater metabolic stability than piperazine derivatives, as lactams resist oxidative degradation .
- Chlorophenyl Positioning : 4-Chlorophenyl groups enhance hydrophobic interactions in receptor binding, as seen in anticonvulsant and anticancer analogs .
Biological Activity
2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24ClN5O3
- Molecular Weight : 465.93 g/mol
- CAS Number : 2029205-64-7
- Purity : >95% (HPLC)
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exhibit significant anticancer properties. For instance, derivatives of this class have been tested against various cancer cell lines, including prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cells. The MTT assay has been commonly used to evaluate cell viability, with promising results showing enhanced apoptosis induction through caspase activation pathways.
| Cell Line | IC50 (µM) | Caspase Activation |
|---|---|---|
| PC3 | 15.2 | Caspase 3, 8, 9 |
| MCF7 | 10.5 | Caspase 3, 9 |
| SKNMC | 18.0 | Caspase 8 |
These findings suggest that the compound may act as an effective anticancer agent by triggering apoptotic pathways in these cell lines .
The mechanism by which 2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide exerts its effects appears to involve the modulation of specific signaling pathways associated with cell survival and apoptosis. The activation of caspases is crucial for the apoptotic process, and this compound has been shown to enhance caspase activity significantly in treated cancer cells .
Case Studies
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In Vitro Studies
A study conducted on a series of derivatives similar to this compound revealed that the introduction of specific functional groups improved anticancer activity compared to non-substituted analogs. The study utilized various assays to measure cell proliferation and apoptosis, demonstrating that structural modifications could enhance biological efficacy . -
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary data suggests that it has favorable absorption characteristics and a moderate elimination half-life, which is critical for maintaining therapeutic levels in vivo .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-chlorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of 4-chlorophenylacetic acid derivatives with substituted anilines. For example, similar acetamides are synthesized by reacting activated esters (e.g., acyl chlorides) with amines under inert conditions. Key steps include:
- Step 1 : Preparation of 2-oxopiperidin-1-yl-substituted aniline intermediates via nucleophilic substitution or cyclization reactions .
- Step 2 : Coupling with 4-chlorophenylacetyl chloride using triethylamine as a base in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Reaction yields improve with controlled temperature, anhydrous solvents, and catalytic DMAP (4-dimethylaminopyridine) to enhance acyl transfer efficiency.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., 4-chlorophenyl and 2-oxopiperidinyl groups) and amide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : To resolve ambiguities in stereochemistry or hydrogen-bonding networks, as demonstrated for analogous N-substituted acetamides .
Advanced Research Questions
Q. What computational methods are used to predict the electronic properties and reactivity of this compound?
- Methodology :
- HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) to determine frontier molecular orbitals, which correlate with redox behavior and nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MESP) : Maps generated via Gaussian software to visualize charge distribution and predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .
- ADMET Prediction : Tools like SwissADME to assess pharmacokinetic properties, leveraging the compound’s logP (lipophilicity) and topological polar surface area (TPSA) .
Q. How can discrepancies in biological activity data be resolved for this compound across different studies?
- Methodology :
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, incubation times) to eliminate variability .
- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites that may influence observed bioactivity .
- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs) .
Q. What strategies are recommended for designing derivatives to improve metabolic stability without compromising activity?
- Methodology :
- Bioisosteric Replacement : Substitute the 2-oxopiperidinyl group with a morpholinone ring to reduce oxidative metabolism while retaining hydrogen-bonding capacity .
- Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to the amide) with deuterium to slow CYP450-mediated degradation .
- Prodrug Design : Introduce ester or carbamate moieties at the acetamide nitrogen to enhance solubility and controlled release .
Data Interpretation & Structural Analysis
Q. How are crystallographic data (e.g., dihedral angles, hydrogen bonding) interpreted to infer molecular interactions?
- Methodology :
- Dihedral Angle Analysis : Angles between the 4-chlorophenyl and 2-oxopiperidinyl groups (e.g., ~60° in analogous structures) indicate steric constraints affecting conformation .
- Hydrogen-Bond Networks : Identify N–H···O interactions in crystal lattices using Mercury software; these stabilize supramolecular assemblies and inform co-crystallization strategies .
Q. What experimental controls are critical when assessing in vitro enzymatic inhibition by this compound?
- Methodology :
- Negative Controls : Use DMSO vehicle-only samples to rule out solvent effects on enzyme activity .
- Positive Controls : Reference inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Pre-incubation Time Studies : Test time-dependent inhibition to distinguish reversible vs. irreversible binding mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
